molecular formula C15H13NO4 B5235868 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B5235868
M. Wt: 271.27 g/mol
InChI Key: VEKIGZBUNOPUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and neuroprotection. Its structure includes a methoxyphenyl group, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The methoxyphenyl group is then introduced through a substitution reaction, often using a methoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, increasing the compound’s polarity.

    Reduction: The tricyclic core can be reduced under hydrogenation conditions, leading to the formation of a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the tricyclic core can produce a more saturated compound.

Scientific Research Applications

4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several scientific research applications:

    Neuroprotection: This compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative disorders.

    Medicinal Chemistry: Due to its unique structure, this compound serves as a valuable scaffold for the development of new therapeutic agents. It can be modified to enhance its pharmacological properties and target specific biological pathways.

    Chemical Biology: The compound’s ability to undergo various chemical reactions makes it a useful tool for studying biological processes and developing chemical probes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can attenuate excitotoxicity and protect neuronal cells from damage. Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known antagonists, suggesting a competitive inhibition mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is unique due to its specific combination of a tricyclic core and a methoxyphenyl group. This structure allows for a diverse range of chemical modifications and biological activities, making it a versatile compound for scientific research.

Properties

IUPAC Name

2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-9-5-3-2-4-8(9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIGZBUNOPUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.